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For Researchers, Scientists, and Drug Development Professionals

Abstract
Co 101244 hydrochloride, also known as PD 174494 and Ro 63-1908, is a potent and highly

selective antagonist of the GluN2B subunit-containing N-methyl-D-aspartate (NMDA) receptor.

Its remarkable selectivity for the GluN2B subunit over other NMDA receptor subtypes has

positioned it as a valuable pharmacological tool for elucidating the physiological and

pathological roles of GluN2B-containing NMDA receptors. Furthermore, its demonstrated

neuroprotective properties in both in vitro and in vivo models of neuronal injury underscore its

potential as a therapeutic agent for neurological disorders characterized by excitotoxicity, such

as cerebral ischemia. This technical guide provides a comprehensive overview of the

pharmacological profile of Co 101244 hydrochloride, including its binding affinity, mechanism

of action, and neuroprotective effects, supported by detailed experimental protocols and data

visualizations.

Introduction
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical

role in synaptic plasticity, learning, and memory. However, its overactivation can lead to

excessive calcium influx and subsequent neuronal cell death, a phenomenon known as

excitotoxicity, which is implicated in a variety of neurological conditions. The NMDA receptor is

a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits.
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The GluN2 subunit composition, of which there are four subtypes (GluN2A-D), dictates the

pharmacological and biophysical properties of the receptor complex.

Co 101244 hydrochloride is a non-competitive NMDA receptor antagonist with high selectivity

for receptors containing the GluN2B subunit.[1][2] This selectivity allows for the targeted

modulation of a specific subset of NMDA receptors, offering a more nuanced approach to

therapeutic intervention compared to non-selective NMDA receptor antagonists, which can be

associated with significant side effects.

Quantitative Pharmacological Data
The pharmacological activity of Co 101244 hydrochloride has been characterized through

various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor Binding Affinity
Receptor Subunit
Combination

IC50 (μM) Reference

GluN1A/GluN2B 0.043 [1][2]

GluN1A/GluN2A > 100 [1][2]

GluN1A/GluN2C > 100 [1][2]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is

required for 50% inhibition in vitro.

Table 2: In Vivo Anticonvulsant Activity
Animal Model Test

Route of
Administration

ED50 (mg/kg) Reference

Mouse

Maximal

Electroshock

(MES)

Not Specified 1.5

ED50: The median effective dose, representing the dose of a drug that produces a therapeutic

effect in 50% of the population.
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Table 3: In Vivo Neuroprotective Efficacy (Global
Cerebral Ischemia Model)

Treatment
Group

Dosage
(mg/kg)

Outcome
Measure

Result (%
Injured
Neurons in
CA1)

Reference

Vehicle (Saline) - Neuronal Injury 22.7 ± 2.2 [1]

Co 101244

hydrochloride
3 Neuronal Injury 14.1 ± 2.4* [1]

*p=0.015 compared to vehicle controls, indicating a statistically significant neuroprotective

effect.[1]

Mechanism of Action: NMDA Receptor Signaling
Co 101244 hydrochloride exerts its effects by selectively binding to and inhibiting the function

of GluN2B-containing NMDA receptors. The activation of NMDA receptors is a complex

process that requires the binding of both glutamate and a co-agonist (glycine or D-serine), as

well as the relief of a voltage-dependent magnesium (Mg2+) block. Upon activation, the

channel opens, allowing the influx of cations, most notably calcium (Ca2+), into the neuron.

This influx of Ca2+ triggers a cascade of downstream signaling events that are crucial for

synaptic plasticity but can also lead to excitotoxicity if dysregulated.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4268020/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4268020/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4268020/
https://www.benchchem.com/product/b1669276?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Glutamate

NMDA Receptor
(GluN1/GluN2B)

Glycine/
D-Serine

Mg2+ Block
Relief

Co 101244 HCl
Inhibits

Membrane
Depolarization

Ca2+
Influx

Downstream
Signaling Cascades

Synaptic Plasticity

Excitotoxicity

Click to download full resolution via product page

NMDA Receptor Signaling Pathway and Site of Action for Co 101244 HCl.

Experimental Protocols
This section details the methodologies for key experiments cited in the pharmacological

profiling of Co 101244 hydrochloride.

In Vitro Receptor Binding Assay (Representative
Protocol)
The following protocol is a representative method for determining the binding affinity of

compounds like Co 101244 hydrochloride to specific NMDA receptor subtypes using a

competitive radioligand binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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